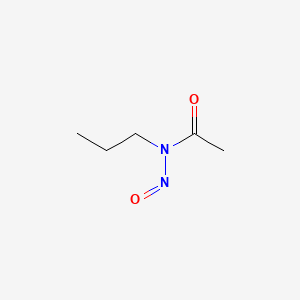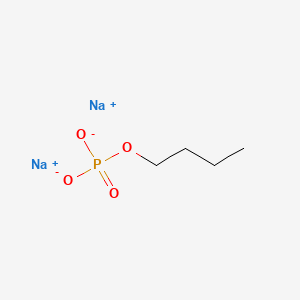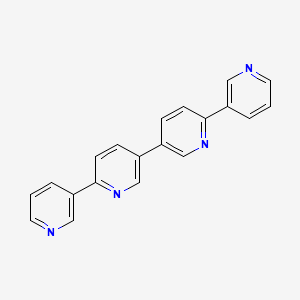
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and reactivity. This particular compound is notable for its unique structure, which includes multiple pyridine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxaldehyde with other pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction rate and yield . The reaction conditions, including temperature, solvent, and pH, are carefully optimized to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Magnesium oxide nanoparticles, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
Scientific Research Applications
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is unique due to its multiple pyridine rings, which confer distinct chemical properties and reactivity. This structural feature allows it to form a variety of coordination complexes and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
254902-22-2 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-17(11-21-9-1)19-7-5-15(13-23-19)16-6-8-20(24-14-16)18-4-2-10-22-12-18/h1-14H |
InChI Key |
GAJSOGAOUHYYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


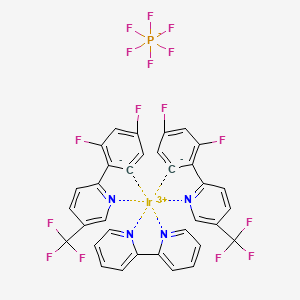
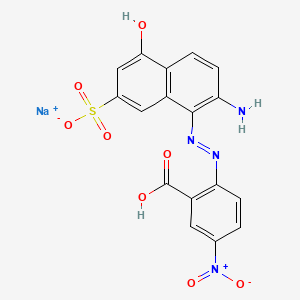
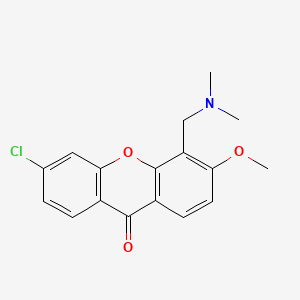


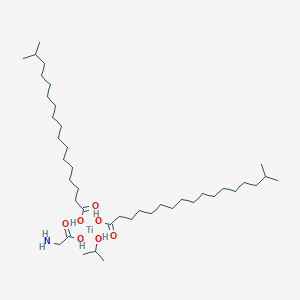
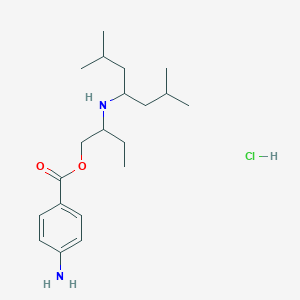
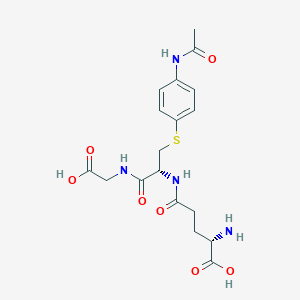
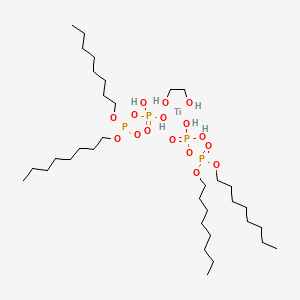
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
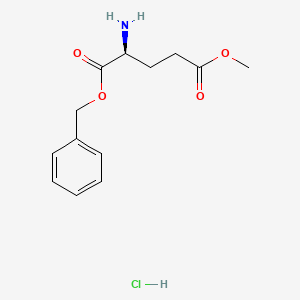
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
